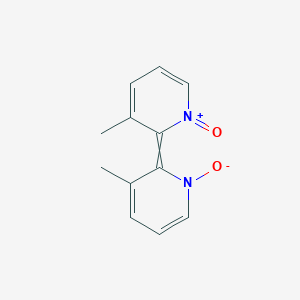
3-Methyl-2-(3-methyl-1-oxopyridin-1-ium-2(1H)-ylidene)pyridin-1(2H)-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dimethyl-2,2’-bipyridine-N,N’-dioxide is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of bipyridine, where the nitrogen atoms are oxidized to form N,N’-dioxide. This compound is known for its unique properties and applications in various fields, including coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-dimethyl-2,2’-bipyridine-N,N’-dioxide typically involves the oxidation of 3,3’-dimethyl-2,2’-bipyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atoms to form the N,N’-dioxide.
Industrial Production Methods
Industrial production of 3,3’-dimethyl-2,2’-bipyridine-N,N’-dioxide may involve large-scale oxidation processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethyl-2,2’-bipyridine-N,N’-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the N,N’-dioxide to the parent bipyridine compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction will produce the parent bipyridine compound.
Scientific Research Applications
3,3’-Dimethyl-2,2’-bipyridine-N,N’-dioxide has several scientific research applications:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Catalysis: The compound is used in homogeneous catalysis, where it facilitates various chemical reactions.
Biological Studies: It is studied for its potential biological activities and interactions with biomolecules.
Material Science: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3’-dimethyl-2,2’-bipyridine-N,N’-dioxide involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. The compound can also participate in redox reactions, where it undergoes reversible oxidation and reduction, making it a versatile ligand in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Another isomer with methyl groups at the 4,4’ positions.
5,5’-Dimethyl-2,2’-bipyridine: An isomer with methyl groups at the 5,5’ positions.
6,6’-Dimethyl-2,2’-bipyridine: An isomer with methyl groups at the 6,6’ positions.
Uniqueness
3,3’-Dimethyl-2,2’-bipyridine-N,N’-dioxide is unique due to the presence of the N,N’-dioxide functional group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in coordination chemistry and catalysis, offering different reactivity and selectivity compared to its isomers .
Properties
CAS No. |
61314-62-3 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-methyl-2-(3-methyl-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C12H12N2O2/c1-9-5-3-7-13(15)11(9)12-10(2)6-4-8-14(12)16/h3-8H,1-2H3 |
InChI Key |
OSJBNOBMBJOACY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN(C1=C2C(=CC=C[N+]2=O)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















